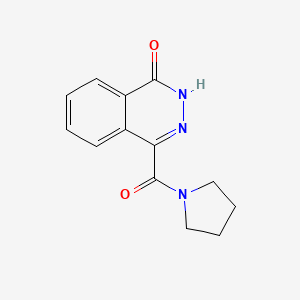

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Descripción

Propiedades

IUPAC Name |

4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJMUSDYMFOGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Phthalazin-1(2H)-one derivatives : Commercially available or synthesized from 2-acetyl benzoic acid by refluxing with hydrazine hydrate in ethanol to yield 4-substituted phthalazinones.

- Bromoalkyl phthalazinones : Prepared by N-alkylation of phthalazinone with 1,2-dibromoethane in the presence of K2CO3 in DMF at 60 °C, producing 2-(2-bromoethyl)phthalazinones as key intermediates.

Introduction of the Pyrrolidinylcarbonyl Group

- The pyrrolidinylcarbonyl substituent is introduced through nucleophilic substitution or amide bond formation involving pyrrolidine or its derivatives.

- A common approach is the Gabriel synthesis adaptation , where bromoalkyl phthalazinones react with potassium phthalimide to form isoindoline-1,3-dione intermediates, which upon hydrazinolysis yield aminoalkyl phthalazinones.

- These aminoalkyl intermediates then undergo carbonylation or acylation with pyrrolidine derivatives to form the pyrrolidin-1-ylcarbonyl moiety at the 4-position.

One-Pot Reaction for Final Compound Formation

- The final step often involves a one-pot reaction where the aminoalkyl phthalazinone is treated with carbon disulfide and an appropriate alkyl bromide under mild conditions (0 °C to room temperature) in DMF, facilitating the formation of dithiocarbamate or related functional groups if applicable.

- For the target compound specifically, the reaction involves acylation with pyrrolidine carbonyl chloride or equivalent reagents to yield this compound.

Detailed Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | 2-acetyl benzoic acid + hydrazine hydrate, EtOH reflux | 70-90 | Produces 4-substituted phthalazinones |

| 2 | N-Alkylation | Phthalazinone + 1,2-dibromoethane, K2CO3, DMF, 60 °C | 45-75 | Forms 2-(2-bromoethyl)phthalazinones |

| 3 | Gabriel Reaction | Bromoalkyl phthalazinone + potassium phthalimide, reflux in DMF | 70-85 | Isoindoline-1,3-dione intermediates |

| 4 | Hydrazinolysis & Acidification | Hydrazine hydrate, 2M HCl, Amberlyst A26 (OH) resin | 90-97 | Aminoalkyl phthalazinones obtained |

| 5 | Acylation with Pyrrolidine Carbonyl Derivative | Pyrrolidine carbonyl chloride, base, solvent | 60-85 | Final this compound |

Research Findings and Optimization Notes

- Yield optimization : Using DMF as solvent and K2CO3 as base in alkylation steps improves yields and limits dialkylation by-products.

- Solvent choice : Replacement of carbon tetrachloride with acetonitrile in bromination steps enhances solubility and reaction efficiency.

- Environmental considerations : Multicomponent reactions and one-pot procedures reduce waste and improve synthetic efficiency, aligning with green chemistry principles.

- Purification : Column chromatography on silica gel with hexane/ethyl acetate mixtures is effective for isolating pure intermediates and final products.

Summary Table of Preparation Methods

| Methodology | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|

| Classical Cyclocondensation | [4 + 2] two-component | Well-established, high yield | Limited substitution patterns |

| Multicomponent [3 + 2 + 1] | Three-component synthesis | Efficient, environmentally friendly | Requires optimization for scale |

| N-Alkylation with Dibromoalkane | Nucleophilic substitution | Versatile intermediate formation | Side reactions (dialkylation) |

| Gabriel Synthesis Adaptation | Nucleophilic substitution + hydrazinolysis | High purity amino intermediates | Multi-step, requires careful control |

| One-pot Carbonylation/Acylation | One-pot functionalization | Simplifies synthesis, good yields | Sensitive to reagent purity |

Análisis De Reacciones Químicas

Types of Reactions

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazinone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Phthalazinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the original compound with fewer double bonds.

Substitution: Halogenated or otherwise substituted derivatives of the pyrrolidine ring.

Aplicaciones Científicas De Investigación

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as NF-kB or ATF4 proteins.

Pathways Involved: It may inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α). Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

- Triazole-pyrimidine hybrids

- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives

Uniqueness

This compound stands out due to its unique combination of a pyrrolidine ring and a phthalazinone core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced neuroprotective and anti-inflammatory effects, making it a promising candidate for further research and development.

Actividad Biológica

4-(Pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, a synthetic organic compound, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a phthalazinone core with a pyrrolidine moiety, which is hypothesized to contribute to its bioactivity.

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 227.26 g/mol

- CAS Number : 696635-31-1

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with pyrrolidine under acidic conditions, often using solvents like toluene or DMF. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as NF-kB and p53 .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It is hypothesized to reduce endoplasmic reticulum (ER) stress and inhibit apoptosis in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets involved in inflammatory and apoptotic pathways:

- Inflammatory Pathways : It may inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

- Apoptotic Pathways : The compound's interaction with apoptotic signaling may promote cell survival in neuronal contexts, suggesting therapeutic potential in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant inhibition against E. coli and S. aureus |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells |

| Study C | Neuroprotection | Reduced ER stress markers in SH-SY5Y neuronal cells |

Q & A

Q. Example Protocol :

React phthalic anhydride with hydrazine hydrate to form phthalazin-1(2H)-one.

Introduce substituents via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.

Purify via column chromatography and validate using NMR and HRMS .

Advanced: How can regioselective C–H functionalization be optimized for 4-arylphthalazin-1(2H)-ones?

Answer:

Regioselective functionalization is achieved through:

- Directing group (DG) strategies : Utilize the phthalazinone core as an intrinsic DG to guide iridium catalysts for mono- or diamidation at the meta or para positions of the aryl ring .

- Reaction parameter tuning : Adjust temperature (80–120°C), catalyst loading (5–10 mol%), and stoichiometry of reagents (e.g., TsN₃) to control selectivity .

- Computational validation : DFT calculations predict reactive sites, guiding experimental design to avoid undesired byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.